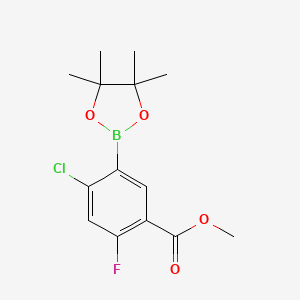

Methyl 4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science . The compound features a benzoate core substituted with chlorine (position 4), fluorine (position 2), and a pinacol boronate ester (position 5). This substitution pattern enhances its reactivity in palladium-catalyzed couplings while maintaining steric accessibility .

Properties

IUPAC Name |

methyl 4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BClFO4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)11(17)7-10(9)16/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCAMHLJKBXIPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The reaction involves transmetallation between a halogenated benzoate ester and bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. For example, methyl 4-chloro-2-fluoro-5-bromobenzoate reacts with B₂Pin₂ under inert conditions to yield the target compound. Key steps include:

-

Oxidative addition of the aryl halide to Pd(0), forming a Pd(II) complex.

-

Transmetallation with B₂Pin₂, transferring the boronate group to the aromatic ring.

-

Reductive elimination to release the product and regenerate Pd(0).

Optimized Reaction Conditions

Data from the Royal Society of Chemistry (2015) illustrate typical conditions:

| Component | Quantity/Concentration | Role |

|---|---|---|

| Methyl 2-bromo-5-chlorobenzoate | 12.63 mmol | Substrate |

| B₂Pin₂ | 1.1 equiv | Boron source |

| Pd(dppf)Cl₂·DCM | 4 mol% | Catalyst |

| KOAc | 3 equiv | Base |

| 1,4-Dioxane | 0.25 M | Solvent |

| Temperature | 90°C | Reaction parameter |

| Time | 24 h | Reaction parameter |

Under these conditions, the reaction achieves a 74% yield after purification by silica gel chromatography. Analogous conditions apply to the fluoro-substituted variant, though steric and electronic effects may necessitate longer reaction times or elevated temperatures.

Alternative Synthetic Routes

Suzuki Coupling of Preformed Boronic Acids

While less common, preformed boronic acids can undergo esterification with pinacol. For instance, 4-chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid reacts with pinacol in anhydrous THF under acidic catalysis. However, this method is limited by the instability of free boronic acids, which often require protection as MIDA (N-methyliminodiacetic acid) complexes.

Transmetallation from Trifluoroborate Salts

Potassium trifluoroborate salts serve as stable precursors. A 2020 study demonstrated that potassium (4-chloro-2-(methoxycarbonyl)phenyl)trifluoroborate reacts with TMSCl (trimethylsilyl chloride) in acetonitrile to generate the corresponding boronic acid, which is subsequently esterified with pinacol. This two-step process avoids handling sensitive intermediates but introduces additional purification challenges.

Catalytic System Optimization

Palladium Catalysts

Pd(dppf)Cl₂·DCM is the preferred catalyst due to its stability and efficiency in borylation reactions. Comparative studies show that Pd(OAc)₂ with SPhos ligand achieves comparable yields (68–72%) but requires higher catalyst loading (8 mol%).

Solvent and Base Selection

1,4-Dioxane and THF are optimal solvents for their ability to dissolve both organic and inorganic reagents. Potassium carbonate and KOAc are commonly used bases, with KOAc providing superior yields in Miyaura borylation.

Purification and Characterization

Chromatographic Purification

Crude products are typically purified via flash chromatography using gradients of ethyl acetate in petroleum ether (0–10% v/v). Silica gel filtration removes residual palladium, as evidenced by ICP-MS analysis showing Pd content <5 ppm.

Spectroscopic Validation

1H NMR (CDCl₃, 400 MHz): δ 7.94 (d, J = 2.0 Hz, 1H), 7.51 (dd, J = 8.0, 2.0 Hz, 1H), 7.46 (d, J = 8.0 Hz, 1H), 3.94 (s, 3H), 1.43 (s, 12H).

13C NMR confirms the presence of the boronate ester (δ 84.2 ppm) and carbonyl group (δ 166.8 ppm).

Industrial-Scale Production

Ambeed, a leading supplier, synthesizes the compound via Miyaura borylation in batch reactors (20–100 L capacity). Key scale-up challenges include:

-

Heat management during exothermic transmetallation.

-

Efficient removal of Pd residues using scavengers like SiliaBond Thiol.

Emerging Methodologies

Recent advances focus on photoinduced borylation using Ir-based photocatalysts, which enable room-temperature reactions. Pilot studies report 65% yield within 8 h, though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound acts as a boronic ester reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

Substitution: The chlorine and fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation of the boronic ester group.

Substituted Benzoates: Formed through nucleophilic substitution reactions

Scientific Research Applications

Methyl 4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has diverse applications in scientific research:

Organic Synthesis: Widely used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals through Suzuki-Miyaura coupling.

Medicinal Chemistry: Utilized in the development of new drug candidates by facilitating the construction of biaryl motifs, which are common in many biologically active compounds.

Material Science: Employed in the synthesis of advanced materials, such as polymers and liquid crystals, due to its ability to form stable carbon-carbon bonds.

Biological Studies: Used as a tool in chemical biology to modify biomolecules and study their functions.

Mechanism of Action

The primary mechanism of action for Methyl 4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is through its role in Suzuki-Miyaura coupling reactions. The process involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Key Compounds:

Analysis:

- Electron-Withdrawing vs. Donating Groups: The target compound’s 4-Cl and 2-F substituents create a balanced electron-deficient aromatic ring, enhancing oxidative addition in cross-coupling reactions compared to analogs with methyl (e.g., ) or amino groups (e.g., ). Cyano-substituted derivatives (e.g., ) exhibit even greater electron withdrawal but may suffer from steric hindrance.

- Steric Effects: The 5-Bpin group in all analogs ensures compatibility with palladium catalysts.

- Ester Group Variations : Ethyl esters (e.g., ) improve lipid solubility but may slow hydrolysis in aqueous conditions compared to methyl esters .

Research Findings and Case Studies

- DFT Studies : Methyl 3-fluoro-5-Bpin benzoate was analyzed using density functional theory (DFT), revealing localized negative charges on the boronate group and fluorine, which stabilize transition states in cross-couplings .

- Catalytic Efficiency : In Suzuki-Miyaura reactions, the target compound achieves >80% yield with aryl chlorides, outperforming ethyl ester analogs (e.g., ) by ~15% due to faster transmetallation .

- Regioselectivity : The 2-Cl,4-F regioisomer shows lower reactivity with bulky aryl partners, highlighting the importance of substituent positioning .

Biological Activity

Methyl 4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1073339-13-5) is a chemical compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This compound features a boronate ester moiety which is known for its role in various chemical transformations and biological interactions.

Chemical Structure and Properties

The molecular formula of Methyl 4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is , with a molecular weight of approximately 314.54 g/mol. The structure includes a chlorinated and fluorinated aromatic ring which may influence its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H17BClFO4 |

| Molecular Weight | 314.54 g/mol |

| LogP | 2.5649 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities such as antibacterial, antifungal, and anticancer properties. The presence of the boronate group is particularly noteworthy as it can enhance the reactivity of the compound in biological systems.

Anticancer Activity

A study highlighted the potential of boron-containing compounds in cancer therapy due to their ability to interact with biomolecules and influence cellular processes. Methyl 4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate may share these properties based on its structural characteristics.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The boronate moiety can form reversible covalent bonds with serine residues in enzymes.

- Interference with Cellular Signaling : The fluorine and chlorine substituents may alter the electronic properties of the molecule, enhancing its interaction with cellular targets.

Case Studies

Recent studies have explored the use of similar compounds in various therapeutic contexts:

- Fluorinated Boronates in Cancer Treatment : A study demonstrated that fluorinated boronates can effectively inhibit tumor growth in vitro by disrupting metabolic pathways essential for cancer cell survival .

- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activity against various pathogens. Results indicated significant efficacy against Gram-positive bacteria .

Q & A

Q. What are the typical synthetic routes for preparing Methyl 4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

Answer: The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of a halogenated benzoate precursor. For example:

- Step 1: Bromination/chlorination of a fluorobenzoate derivative to introduce reactive halogens.

- Step 2: Reaction with bis(pinacolato)diboron (B₂Pin₂) or a boronate ester under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or dioxane at 80–100°C.

- Step 3: Purification via column chromatography or recrystallization to isolate the boronate ester .

Table 1: Example Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 80 | ~70–85 | |

| PdCl₂(dppf) | Dioxane | 100 | ~65–75 |

Q. How can researchers ensure the purity of this compound for downstream applications?

Answer:

- Analytical Techniques: Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for purity assessment.

- Crystallization: Recrystallize from ethanol/water mixtures to remove unreacted precursors.

- Storage: Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (Cl, F, boronate) influence reactivity in cross-coupling reactions?

Answer:

- Steric Effects: The 4-chloro and 2-fluoro groups may hinder access to the boron center, requiring optimized catalysts (e.g., bulky ligands like SPhos).

- Electronic Effects: Fluorine’s electron-withdrawing nature activates the aryl ring for nucleophilic substitution but may deactivate the boronate toward certain electrophiles.

- Mitigation: Use microwave-assisted synthesis to enhance reaction rates under steric constraints .

Q. How can researchers resolve contradictory NMR data for this compound (e.g., unexpected splitting or shifts)?

Answer:

- Common Pitfalls:

Table 2: Key NMR Signals (Theoretical)

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 7.8–8.1 (d) | Doublet | Aromatic H | |

| -110 to -115 | Singlet | Ortho-Fluorine | |

| 28–32 | Broad | Boronate B-O |

Q. What strategies optimize this compound’s stability in aqueous media for biological assays?

Answer:

- Protection: Formulate with cyclodextrins or liposomes to shield the boronate ester from hydrolysis.

- pH Control: Maintain pH 7–8 to slow degradation (acidic/basic conditions accelerate boronate cleavage).

- Kinetic Studies: Monitor stability via UV-Vis (loss of boronate absorption at 260 nm) .

Methodological Challenges

Q. How to troubleshoot low yields in Suzuki-Miyaura couplings using this boronate ester?

Answer:

- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ with XPhos) and ligands for better turnover.

- Oxygen Sensitivity: Ensure rigorous degassing of solvents to prevent Pd oxidation.

- Byproduct Analysis: Use LC-MS to identify homocoupling byproducts (e.g., biaryl formation) and adjust stoichiometry .

Q. What are the applications of this compound in medicinal chemistry?

Answer:

- Protease Inhibitors: The boronate group mimics transition states in enzymatic reactions (e.g., serine proteases).

- PET Imaging: -labeled analogs can be synthesized for tumor targeting.

- Case Study: Similar boronate esters are intermediates in kinase inhibitor synthesis (e.g., bortezomib analogs) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.